3-amino-4-methoxy-N-(oxan-4-yl)benzene-1-sulfonamide
Overview
Description
3-amino-4-methoxy-N-(oxan-4-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C12H18N2O4S and its molecular weight is 286.35 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Sulfonamide drugs are generally known to target the synthesis of tetrahydrofolate , which is crucial for DNA replication.
Mode of Action
It can be inferred from the general mechanism of sulfonamide drugs that they inhibit the synthesis of tetrahydrofolate , thereby hindering DNA replication.
Biochemical Pathways
Based on the mode of action, it can be inferred that the drug affects the pathway of tetrahydrofolate synthesis, which is crucial for dna replication .
Result of Action
It can be inferred from the general mechanism of sulfonamide drugs that they hinder cell division, making them bacteriostatic rather than bactericidal .
Biological Activity
3-amino-4-methoxy-N-(oxan-4-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a benzene ring substituted with an amino group, a methoxy group, and a sulfonamide moiety, linked to an oxane ring. This unique structure contributes to its biological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies demonstrating its antimicrobial and cytotoxic effects.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness in inhibiting bacterial biofilm formation. For instance, at concentrations as low as , it demonstrated a notable reduction in biofilm formation, with maximum inhibition observed at .
Concentration (M) | Biofilm Formation (%) |
---|---|
5.78 | |
46.33 | |
43.56 | |
11.34 | |
9.31 |
Cytotoxicity Studies
Cytotoxicity assays have revealed that this compound exhibits selective cytotoxicity against cancer cell lines such as M-HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma). The IC50 values for these cell lines were reported as follows:
Compound | Cell Line | IC50 (μM) | Selectivity Index (SI) |
---|---|---|---|
3-amino-4-methoxy | M-HeLa | 12.7 | 4.0 |
MCF-7 | 14.7 | 12.8 |
These values indicate that the compound is more effective against cancer cells compared to normal cells, highlighting its potential for targeted cancer therapy .
The mechanisms by which this compound exerts its effects include:
- Inhibition of Biofilm Formation : The compound disrupts the ability of bacteria to form biofilms, which are protective layers that enhance bacterial resistance to antibiotics.
- Induction of Apoptosis : Studies show that this compound can induce apoptosis in cancer cells, with early and late apoptotic effects observed in treated M-HeLa cells .
Case Studies
Several studies have detailed the biological activity of sulfonamide derivatives similar to this compound:
- Study on Antimicrobial Properties : A study assessed various sulfonamide derivatives' ability to inhibit bacterial growth and biofilm formation, finding that certain modifications enhanced their efficacy .
- Cytotoxicity Assessment : Another research project investigated the cytotoxic effects of several benzene sulfonamide derivatives on cancer cell lines, establishing a correlation between structural modifications and increased anticancer activity .
Properties
IUPAC Name |
3-amino-4-methoxy-N-(oxan-4-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-17-12-3-2-10(8-11(12)13)19(15,16)14-9-4-6-18-7-5-9/h2-3,8-9,14H,4-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZLUOINJQAPAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCOCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.